Methylstat (hydrate)
Description
Overview of Histone Methylation and Demethylation Processes
Histone methylation is a dynamic and reversible process involving the addition or removal of methyl groups to lysine (B10760008) and arginine residues on histone tails. aginganddisease.orgcusabio.com This process is critical in regulating chromatin structure and gene expression. cusabio.comfrontiersin.org The addition of methyl groups is catalyzed by enzymes known as histone methyltransferases (HMTs), while the removal is carried out by histone demethylases (HDMs). cusabio.com The balance between these two enzymatic activities is essential for maintaining proper patterns of gene expression. caymanchem.comcusabio.com
Histone methylation can either activate or repress gene transcription, depending on the specific amino acid residue that is methylated and the degree of methylation (mono-, di-, or tri-methylation). caymanchem.comcusabio.com For instance, the trimethylation of histone H3 at lysine 4 (H3K4me3) is generally associated with active gene transcription, whereas the trimethylation of histone H3 at lysine 9 (H3K9me3) and lysine 27 (H3K27me3) is linked to gene silencing. cusabio.comdiabetesjournals.org
The discovery that histone methylation is not a permanent mark, but rather a dynamic process, was a significant advancement in the field of epigenetics. caymanchem.comcreative-diagnostics.com This reversibility is managed by two main families of histone demethylases: the lysine-specific demethylase (LSD) family and the Jumonji C (JmjC) domain-containing family. frontiersin.orgcreative-diagnostics.com
Significance of Jumonji C Domain-Containing Histone Demethylases (JMJD) in Epigenetic Regulation
The Jumonji C (JmjC) domain-containing histone demethylases (JHDMs or JMJDs) represent a large and diverse superfamily of enzymes that play a pivotal role in epigenetic regulation. nih.gov These enzymes are characterized by the presence of a conserved JmjC domain, which is responsible for their catalytic activity. nih.gov Unlike the LSD family of demethylases, which can only remove mono- and di-methyl groups, the JmjC domain-containing enzymes can also remove trimethylated lysine residues. frontiersin.org
The catalytic mechanism of JmjC demethylases is dependent on iron (II) (Fe(II)) and α-ketoglutarate (α-KG) as cofactors. nih.govmdpi.com Through an oxidative reaction, they hydroxylate the methyl group, leading to its removal as formaldehyde (B43269). harvard.edu This family of enzymes is extensive, with around 20 members in humans, and they are categorized into several subfamilies based on their domain architecture and their specificity for different histone methylation marks. nih.gov
JmjC domain-containing proteins are involved in a wide array of biological processes, including the regulation of gene expression, cell differentiation, proliferation, and responses to stress. nih.gov Their ability to remove both repressive and activating histone marks allows them to fine-tune the transcriptional landscape of the cell. For example, some JmjC proteins, like those in the KDM6 subfamily, remove the repressive H3K27me2/3 marks, thereby activating gene expression. nih.gov Conversely, other members can remove activating marks, leading to gene repression. nih.gov The dysregulation of JmjC demethylase activity has been linked to various diseases, highlighting their importance in maintaining cellular homeostasis.
Methylstat (B608995) (hydrate) as a Chemical Probe in Epigenetic Research
Methylstat (hydrate) is a valuable tool in the field of epigenetics, serving as a chemical probe to investigate the functions of JmjC domain-containing histone demethylases. caymanchem.commedchemexpress.com It is a cell-permeable methyl ester prodrug of a broad-spectrum inhibitor of JmjC demethylases. caymanchem.comglpbio.com The prodrug form allows for better uptake by cells, where it is then converted to its active, free acid form. caymanchem.com
The active form of Methylstat functions by chelating the Fe(II) cofactor in the active site of the JmjC enzymes, thereby inhibiting their demethylase activity. uni-freiburg.de This inhibition leads to a global increase in histone methylation levels within the cell, a state referred to as hypermethylation. caymanchem.com Specifically, treatment with Methylstat has been shown to increase the levels of histone marks such as H3K4me3 and H3K9me3 in a concentration-dependent manner. caymanchem.comcaymanchem.com
By inhibiting JmjC demethylases, Methylstat allows researchers to study the downstream consequences of altered histone methylation patterns. It has been used to probe the role of these enzymes in various cellular processes. For example, research has shown that Methylstat can induce cell cycle arrest and apoptosis in certain cancer cell lines. medchemexpress.com Furthermore, it has been demonstrated to inhibit the expression of specific genes targeted by JmjC demethylases, such as those involved in myogenesis. nih.gov
As a chemical probe, Methylstat provides a means to dissect the complex roles of JmjC histone demethylases in both normal physiology and disease states. core.ac.uknih.gov Its ability to selectively target this family of enzymes makes it a powerful instrument for advancing our understanding of epigenetic regulation. nih.gov
Research Findings on Methylstat (hydrate)
| Property | Finding | Citation |
| Mechanism of Action | A methyl ester prodrug that is converted to its active free acid form within cells. This active form inhibits Jumonji C (JmjC) domain-containing histone demethylases. | caymanchem.comglpbio.com |
| Inhibitory Activity (IC₅₀) | The free acid of Methylstat inhibits several JmjC demethylases with the following approximate IC₅₀ values in vitro: JMJD2A (~4.3 µM), JMJD2C (~3.4 µM), JMJD2E (~5.9 µM), PHF8 (~10 µM), and JMJD3 (~43 µM). | caymanchem.comcaymanchem.com |
| Cellular Effects | Induces histone hypermethylation at multiple sites in a concentration-dependent manner. For example, the EC₅₀ values for H3K4me3 and H3K9me3 in KYSE150 cells are 10.3 µM and 8.6 µM, respectively. | caymanchem.comcaymanchem.com |
| Cell Growth Inhibition | Inhibits the growth of the JMJD2C-sensitive esophageal cancer cell line KYSE150 with a GI₅₀ of 5.1 µM. | caymanchem.com |
| Research Application | Used as a chemical probe to study the cellular functions of JmjC histone demethylases and their role in processes like myogenesis. | nih.gov |
Properties
Molecular Formula |
C28H31N3O6 · H2O |
|---|---|
Molecular Weight |
523.6 |
InChI |
InChI=1S/C28H31N3O6.H2O/c1-36-27(33)16-15-26(32)31(35)18-5-4-17-29-19-21-11-13-22(14-12-21)20-37-28(34)30-25-10-6-8-23-7-2-3-9-24(23)25;/h2-3,6-16,29,35H,4-5,17-20H2,1H3,(H,30,34);1H2/b16-15+; |
InChI Key |
GLUJKORUIWJKCZ-GEEYTBSJSA-N |
SMILES |
O=C(OCC1=CC=C(CNCCCCN(O)C(/C=C/C(OC)=O)=O)C=C1)NC2=CC=CC3=C2C=CC=C3.O |
Synonyms |
4-[hydroxy[4-[[[4-[[[(1-naphthalenylamino)carbonyl]oxy]methyl]phenyl]methyl]amino]butyl]amino]-4-oxo-2E-butenoic acid, methyl ester, monohydrate |
Origin of Product |
United States |
Chemical Biology and Molecular Mechanism of Action of Methylstat Hydrate
Design and Prodrug Characteristics of Methylstat (B608995) (hydrate)
Methylstat is a methyl ester prodrug, a chemically modified and inactive version of a drug, designed to improve its cell permeability. caymanchem.comglpbio.comsapphire-usa.com This strategic design allows the compound to effectively cross cellular membranes. caymanchem.comglpbio.comsapphire-usa.com Once inside the cell, it is believed that cellular enzymes, such as esterases, hydrolyze the methyl ester group, converting Methylstat into its active, free acid form. uni-freiburg.de This active form is responsible for the observed biological activity. The prodrug approach is a common strategy in drug development to enhance the pharmacokinetic and pharmacodynamic properties of a compound, such as its absorption and distribution. ajrconline.orgcentralasianstudies.orgijpcbs.com
The design of Methylstat is based on a structure-activity relationship study that aimed to create a molecule that could effectively inhibit Jumonji C (JmjC) domain-containing histone demethylases (JHDMs). nih.gov The structure consists of a hydroxamate moiety, which acts as a metal-chelating group, a fumarate (B1241708) moiety that mimics the co-substrate α-ketoglutarate, and a hydrophobic portion that interacts with the histone peptide binding pocket. uni-freiburg.de
Enzymatic Inhibition Profile of Methylstat (hydrate)
Target Specificity toward Jumonji C Domain-Containing Histone Demethylases (e.g., JMJD2A, JMJD2C, JMJD2E, PHF8, JMJD3)
The active form of Methylstat exhibits inhibitory activity against several members of the JmjC domain-containing histone demethylase family. caymanchem.comtargetmol.combiomol.comcaymanchem.com These enzymes play a crucial role in epigenetics by removing methyl groups from histone proteins, thereby influencing gene expression. nih.govillinois.edu Specifically, the free acid of Methylstat has been shown to inhibit JMJD2A, JMJD2C, JMJD2E, PHF8, and JMJD3. caymanchem.comtargetmol.combiomol.comcaymanchem.com The inhibition of these enzymes leads to an increase in histone methylation levels, a state referred to as hypermethylation. caymanchem.combiomol.comcaymanchem.com
Quantitative Assessment of Inhibitory Potency in In Vitro Assays (IC50 Values)
The inhibitory potency of the active form of Methylstat has been quantified using in vitro assays, which measure the concentration of the inhibitor required to reduce the enzyme's activity by half (IC50). The IC50 values demonstrate varying degrees of inhibition across the targeted demethylases.
Table 1: In Vitro Inhibitory Potency of Methylstat's Active Form
| Enzyme | IC50 (µM) |
|---|---|
| JMJD2A | ~4.3 caymanchem.comtargetmol.combiomol.comcaymanchem.com |
| JMJD2C | ~3.4 caymanchem.comtargetmol.combiomol.comcaymanchem.com |
| JMJD2E | ~5.9 caymanchem.comtargetmol.combiomol.comcaymanchem.com |
| PHF8 | ~10 caymanchem.comtargetmol.combiomol.comcaymanchem.com |
| JMJD3 | ~43 caymanchem.comtargetmol.combiomol.comcaymanchem.com |
These values indicate that the active form of Methylstat is most potent against JMJD2C and least potent against JMJD3 under the tested conditions. caymanchem.comtargetmol.combiomol.comcaymanchem.com It is important to note that Methylstat itself, in its prodrug form, does not inhibit the enzymatic activities of JMJD2C, JMJD2A, LSD1, or HDACs at concentrations up to 50 µM. nih.gov
Detailed Molecular Interactions and Substrate Mimicry
The inhibitory action of Methylstat's active form is attributed to its ability to mimic natural substrates and interact with the active site of the JmjC histone demethylases.
Role of the Hydroxamate Moiety in Metal Chelation
The JmjC domain-containing histone demethylases are iron-dependent enzymes. illinois.edu The hydroxamate group within the active form of Methylstat is a key functional group that acts as a bidentate chelator of the ferrous iron (Fe(II)) ion in the enzyme's active site. uni-freiburg.deresearchgate.net This chelation is crucial for the inhibitory activity of the compound, as it disrupts the normal catalytic function of the enzyme. uni-freiburg.de
Fumarate Moiety as a Co-Substrate Mimic
The catalytic activity of JmjC histone demethylases requires the co-substrate α-ketoglutarate (also known as 2-oxoglutarate). illinois.edu The fumarate moiety of Methylstat's active form is designed to mimic this co-substrate. uni-freiburg.de By occupying the binding site of α-ketoglutarate, the inhibitor competes with the natural co-substrate, further contributing to the inhibition of the enzyme. This dual mechanism of action, involving both metal chelation and co-substrate mimicry, makes the active form of Methylstat a potent inhibitor of this class of enzymes. uni-freiburg.de
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| Methylstat (hydrate) |
| Fumarate |
| α-ketoglutarate |
Engagement with Histone Peptide Binding Pockets
Methylstat (hydrate) is a cell-permeable methyl ester prodrug that, upon cellular uptake, is hydrolyzed to its active free acid form. caymanchem.com This active metabolite functions as an inhibitor of the Jumonji C (JmjC) domain-containing histone demethylases (JmjDs), a class of enzymes crucial for epigenetic regulation. caymanchem.comglpbio.comglpbio.comhodoodo.com The mechanism of inhibition is centered on the engagement of the active compound with the catalytic binding pocket of these enzymes, which is ordinarily occupied by histone peptide substrates.
The JmjC domain-containing proteins function as "erasers" of histone methylation, targeting specific lysine (B10760008) residues on histone tails. rsc.org Their catalytic activity depends on a highly conserved structural fold that forms a binding pocket designed to recognize and accommodate specific histone peptide sequences. mdpi.com This pocket not only binds the histone tail but also co-factors necessary for the demethylation reaction. The active form of Methylstat exerts its inhibitory effect by competing with the histone peptides for access to this catalytic site. uni-freiburg.de
Inhibition of JmjD enzymes by the free acid of Methylstat has been quantified against several family members, demonstrating varying degrees of potency. This differential inhibition suggests a nuanced interaction with the subtle structural differences in the histone-binding pockets of each enzyme. The compound shows notable activity against JMJD2A, JMJD2C, and JMJD2E. caymanchem.comtargetmol.com By occupying the active site, the inhibitor prevents the binding and subsequent demethylation of histone substrates. This leads to a state of histone hypermethylation, a direct consequence of the enzyme's inactivation. caymanchem.comtargetmol.com
The functional outcome of this engagement has been observed in various cell lines. Treatment with Methylstat leads to a concentration-dependent increase in the methylation levels of specific histone lysine residues, such as Histone H3 at Lysine 4 (H3K4me3) and Lysine 9 (H3K9me3). caymanchem.comtargetmol.com This alteration of the histone code directly impacts gene expression, as hypermethylation of certain histone marks is linked to transcriptional regulation. rsc.org For instance, the inhibition of JmjDs can lead to the upregulation of tumor suppressor genes like p53 by increasing methylation at its promoter region. rsc.orgmedchemexpress.com
The tables below summarize the specific inhibitory activity of Methylstat's active form against various JmjD enzymes and the resulting effects on histone methylation in cellular models.
Inhibitory Activity of Methylstat (Free Acid) Against JmjD Enzymes
This table displays the half-maximal inhibitory concentration (IC50) values for the active, free acid form of Methylstat against several JmjC domain-containing histone demethylases in in vitro assays. caymanchem.comtargetmol.com
| Enzyme | IC50 (µM) |
| JMJD2C | ~3.4 |
| JMJD2A | ~4.3 |
| JMJD2E | ~5.9 |
| PHF8 | ~10 |
| JMJD3 | ~43 |
Cellular Effects of Methylstat on Histone Methylation
This table presents the half-maximal effective concentration (EC50) values of Methylstat for inducing hypermethylation at specific histone sites in different cancer cell lines. caymanchem.comtargetmol.com
| Cell Line | Histone Mark | EC50 (µM) |
| KYSE150 | H3K4me3 | 10.3 |
| KYSE150 | H3K9me3 | 8.6 |
| MCF-7 | H3K4me3 | 6.7 |
| MCF-7 | H3K9me3 | 6.3 |
Cellular and Biochemical Effects of Methylstat Hydrate in Preclinical Models
Modulation of Histone Methylation States
Histone methylation is a critical epigenetic modification that regulates chromatin structure and gene transcription. ebi.ac.uk Methylstat (B608995) influences this process by inhibiting JmjC domain-containing histone demethylases, leading to an accumulation of methylation at specific histone lysine (B10760008) residues. nih.govebi.ac.uk
In preclinical studies, Methylstat treatment leads to the hypermethylation of several lysine residues on histone H3. nih.gov Western blot analyses in KYSE150 esophageal carcinoma cells demonstrated that Methylstat induces hypermethylation of H3K4, H3K9, H3K27, and H3K36. nih.gov Specifically, the trimethylation states H3K4me3, H3K9me3, and H3K27me3 show increased levels following treatment. nih.govmedchemexpress.com
H3K4me3 is typically associated with active gene promoters, while H3K9me3 and H3K27me3 are generally considered repressive marks, linked to heterochromatin formation and transcriptional silencing, respectively. embopress.orgd-nb.info The ability of Methylstat to increase these marks underscores its role as an inhibitor of histone demethylases that target these specific sites. nih.gov For instance, in HeLa cells engineered to express the demethylase JMJD2C, treatment with Methylstat was shown to recover the levels of H3K9me3. nih.gov Furthermore, studies in HUVECs have shown that Methylstat treatment increases H3K27 methylation levels, which is associated with the accumulation of p53 and p21 proteins. medchemexpress.com
The effect of Methylstat on histone methylation is dependent on its concentration. nih.govcaymanchem.comtargetmol.com In KYSE150 cells, treating the cells with Methylstat at concentrations of 5, 10, and 15 µM for 48 hours resulted in a progressive increase in various histone methylation marks. nih.gov
The cellular potency of Methylstat in inducing hypermethylation has been quantified by determining its half-maximal effective concentration (EC₅₀). nih.gov Image-based quantitative assays revealed that in KYSE150 cells, the EC₅₀ values for inducing H3K4me3 and H3K9me3 were 10.3 µM and 8.6 µM, respectively. nih.govcaymanchem.comtargetmol.comcaymanchem.com The effect is also cell-type specific, as demonstrated in MCF-7 human breast adenocarcinoma cells, where the EC₅₀ values for H3K4me3 and H3K9me3 were found to be 6.7 µM and 6.3 µM, respectively. nih.govcaymanchem.comtargetmol.com
| Cell Line | Histone Mark | EC₅₀ (µM) | Reference |
|---|---|---|---|
| KYSE150 | H3K4me3 | 10.3 | nih.govcaymanchem.com |
| KYSE150 | H3K9me3 | 8.6 | nih.govcaymanchem.com |
| MCF-7 | H3K4me3 | 6.7 | nih.govcaymanchem.com |
| MCF-7 | H3K9me3 | 6.3 | nih.govcaymanchem.com |
Induction of Histone Hypermethylation at Specific Sites (e.g., H3K4me3, H3K9me3, H3K27me3)
Effects on Cell Proliferation and Viability
By modulating histone methylation, Methylstat influences gene expression programs that control cell growth and survival, exhibiting anti-proliferative effects across a range of cancer cell lines. nih.govmedchemexpress.comrsc.org
Methylstat has demonstrated anti-proliferative activity in several human cell lines. nih.govmedchemexpress.comrsc.org It inhibited the growth of the JMJD2C-sensitive esophageal cancer cell line KYSE150 with a half-maximal growth inhibitory concentration (GI₅₀) of approximately 5.1 µM after 48 hours of treatment. nih.govcaymanchem.comtargetmol.com
Its activity extends to other cell types as well. medchemexpress.comrsc.org In a study assessing its effect on various cell lines after 72 hours of treatment, Methylstat showed inhibitory activity with the following half-maximal inhibitory concentrations (IC₅₀):
Human Umbilical Vein Endothelial Cells (HUVECs): 4 µM medchemexpress.comrsc.org
HepG2 (hepatocellular carcinoma): 10 µM medchemexpress.com
HeLa (cervical cancer): 5 µM medchemexpress.com
CHANG (liver cells): 7.5 µM medchemexpress.com
Furthermore, Methylstat has been shown to induce apoptosis in the multiple myeloma cell lines U266 and ARH77. medchemexpress.comresearchgate.net
The inhibition of cell proliferation by Methylstat occurs in a dose-dependent manner. nih.govrsc.org For example, in HUVECs, increasing concentrations of Methylstat (from 0 to 5 µM) led to a greater reduction in cell viability over 72 hours. medchemexpress.comrsc.org Similarly, the growth inhibition of KYSE150 cells was observed to be dependent on the concentration of Methylstat applied. nih.gov This dose-dependent pattern is consistent with its mechanism of action as an enzymatic inhibitor.
| Cell Line | Cell Type | Metric | Value (µM) | Reference |
|---|---|---|---|---|
| KYSE150 | Esophageal Carcinoma | GI₅₀ | 5.1 | nih.govcaymanchem.com |
| HUVEC | Umbilical Vein Endothelial | IC₅₀ | 4 | medchemexpress.comrsc.org |
| HeLa | Cervical Cancer | IC₅₀ | 5 | medchemexpress.com |
| CHANG | Liver | IC₅₀ | 7.5 | medchemexpress.com |
| HepG2 | Hepatocellular Carcinoma | IC₅₀ | 10 | medchemexpress.com |
Anti-Proliferative Activity in Various Cell Lines (e.g., KYSE150, HUVECs, HepG2, HeLa, CHANG, U266, ARH77)
Regulation of Cell Cycle Progression
The anti-proliferative effects of Methylstat are, in part, mediated by its ability to regulate the cell cycle. medchemexpress.comrsc.org The cell cycle is a tightly regulated process involving cyclins and cyclin-dependent kinases (CDKs) that control the progression through different phases. creativebiolabs.netmdpi.comyoutube.com
Research has shown that Methylstat induces cell cycle arrest at the G0/G1 phase in a dose-dependent manner in HUVECs. medchemexpress.comrsc.org Following a 48-hour exposure to 2 µM Methylstat, the population of cells in the G0/G1 phase increased by 16.8% compared to untreated cells. rsc.org Concurrently, the percentage of cells in the S phase (DNA synthesis) and G2/M phase (mitosis) decreased by 5.5% and 6.1%, respectively. rsc.org
This G0/G1 arrest is associated with molecular changes in key cell cycle regulators. medchemexpress.comrsc.org Treatment with Methylstat leads to an increase in the protein levels of p53 and p21, which are well-known tumor suppressors that can halt the cell cycle. medchemexpress.comrsc.org Conversely, the protein level of cyclin D1, a key protein for G1 phase progression, was suppressed by Methylstat treatment. medchemexpress.comrsc.org These findings indicate that Methylstat's impact on cell proliferation is linked to its ability to modulate the p53-p21-cyclin D1 signaling axis, thereby preventing cells from advancing through the cell cycle. medchemexpress.comrsc.org
Induction of Cell Cycle Arrest (e.g., G0/G1 Phase)
Methylstat (hydrate) has demonstrated the ability to halt cell proliferation by inducing cell cycle arrest, particularly at the G0/G1 phase. medchemexpress.com In studies involving human umbilical vascular endothelial cells (HUVECs), treatment with Methylstat (hydrate) resulted in a dose-dependent arrest of the cell cycle at the G0/G1 phase. medchemexpress.comrsc.org For instance, after 48 hours of treatment with a 2 μM concentration, a notable increase in the population of cells in the G0/G1 phase was observed. medchemexpress.com One study quantified this effect, showing that the G0/G1 phase population increased by 16.8% compared to untreated control cells. medchemexpress.com Concurrently, the proportion of cells in the S and G2/M phases decreased by 5.5% and 6.1%, respectively. medchemexpress.com This interruption of the cell cycle is a key component of its anti-proliferative activity. rsc.orgmdpi.comjmb.or.kr
Table 1: Effect of Methylstat (hydrate) on HUVEC Cell Cycle Distribution
| Treatment Group | % Change in G0/G1 Phase | % Change in S Phase | % Change in G2/M Phase | Source |
| Methylstat (hydrate) | +16.8% | -5.5% | -6.1% | medchemexpress.com |
Modulation of Cell Cycle Regulatory Proteins (e.g., p53, p21, cyclinD1)
The mechanism underlying Methylstat (hydrate)-induced cell cycle arrest involves the modulation of key cell cycle regulatory proteins. medchemexpress.comrsc.org Research indicates that Methylstat (hydrate) treatment leads to an increased expression of the tumor suppressor protein p53 and its downstream target, the cyclin-dependent kinase inhibitor p21. medchemexpress.comnih.govnih.gov Specifically, treatment of HUVECs with Methylstat (hydrate) at concentrations of 1 and 2 μM for 48 hours resulted in a time- and dose-dependent accumulation of both p53 and p21 proteins. medchemexpress.com This was accompanied by an increase in p53 mRNA levels. medchemexpress.com
Conversely, the expression of cyclinD1, a protein that promotes progression through the G1 phase, is suppressed by Methylstat (hydrate). medchemexpress.comrsc.org The activation of p53 and p21, coupled with the inhibition of cyclinD1, effectively creates a checkpoint that prevents cells from moving from the G1 to the S phase, thus enforcing cell cycle arrest. rsc.orgmdpi.combvsalud.org This regulatory effect on p53, p21, and cyclinD1 is linked to Methylstat's role as a histone demethylase inhibitor. rsc.org
Table 2: Modulation of Cell Cycle Regulatory Proteins by Methylstat (hydrate)
| Protein | Effect of Methylstat (hydrate) Treatment | Cellular Function | Source |
| p53 | Increased expression (mRNA and protein) | Tumor suppressor; activates p21 | medchemexpress.comrsc.org |
| p21 | Increased protein accumulation | Cyclin-dependent kinase inhibitor; induces cell cycle arrest | medchemexpress.comrsc.org |
| cyclinD1 | Suppressed protein level | Promotes G1/S phase transition | medchemexpress.comrsc.org |
Mechanisms of Apoptosis Induction
Identification of Apoptotic Pathways Activated by Methylstat (hydrate)
Methylstat (hydrate) is known to induce apoptosis, or programmed cell death, in susceptible cells. medchemexpress.com The available evidence suggests that it primarily activates the intrinsic apoptotic pathway. rsc.orggenome.jpnih.gov This pathway is often initiated by intracellular signals such as DNA damage or metabolic stress and is centered around the mitochondria. genome.jp In the case of Methylstat (hydrate), the induction of apoptosis is linked to its ability to increase the expression of the p53 protein. rsc.orgglpbio.com The p53 tumor suppressor can trigger the intrinsic pathway by influencing the balance of pro-apoptotic and anti-apoptotic proteins from the Bcl-2 family, leading to mitochondrial outer membrane permeabilization and the release of cytochrome c. nih.govnih.govnih.gov This release initiates a cascade of caspase activation, ultimately leading to the execution of the apoptotic program. nih.govnih.gov
Apoptotic Response in Specific Cancer Cell Lines
The apoptotic effects of Methylstat (hydrate) have been observed in specific cancer cell lines. medchemexpress.com In preclinical studies, Methylstat (hydrate) was shown to significantly induce apoptosis in U266 multiple myeloma cells and ARH77 leukemia cells. medchemexpress.com Treatment of these hematological cancer cell lines for 72 hours resulted in a marked apoptotic response, underscoring the compound's potential anti-cancer activity. medchemexpress.commdpi.combiomolther.org
Table 3: Apoptotic Activity of Methylstat (hydrate) in Cancer Cell Lines
| Cell Line | Cancer Type | Outcome of Methylstat (hydrate) Treatment | Source |
| U266 | Multiple Myeloma | Significant induction of apoptosis | medchemexpress.com |
| ARH77 | Leukemia | Significant induction of apoptosis | medchemexpress.com |
Anti-Angiogenic Activity
Inhibition of Angiogenesis in In Vitro Endothelial Cell Models (e.g., HUVECs)
Methylstat (hydrate) exhibits potent anti-angiogenic properties, as demonstrated in in vitro models using human umbilical vascular endothelial cells (HUVECs). medchemexpress.comrsc.org Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. nih.govwaocp.org Methylstat (hydrate) was found to inhibit key steps in angiogenesis that were stimulated by various growth factors, including vascular endothelial growth factor (VEGF), basic fibroblast growth factor (bFGF), and tumor necrosis factor-alpha (TNF-α). medchemexpress.comrsc.org
Specifically, Methylstat (hydrate) inhibited VEGF-induced tube formation, a process that mimics the formation of capillary networks, in a dose-dependent manner without causing cytotoxicity at effective concentrations. rsc.org Furthermore, it blocked the chemoinvasion of HUVECs that was stimulated by VEGF, bFGF, and TNF-α. rsc.org This anti-angiogenic activity is directly linked to the compound's effects on the cell cycle; the induction of p53 and p21 and subsequent inhibition of cyclinD1 leads to G0/G1 arrest in endothelial cells, thereby preventing their proliferation and the formation of new vessels. rsc.orgdovepress.com
Table 4: Anti-Angiogenic Effects of Methylstat (hydrate) on HUVECs
| Angiogenic Process | Inducing Cytokine(s) | Effect of Methylstat (hydrate) | Source |
| Tube Formation | VEGF | Dose-dependent inhibition | rsc.org |
| Chemoinvasion | VEGF, bFGF, TNF-α | Inhibition | rsc.org |
Evaluation in Preclinical In Vivo Angiogenesis Models (e.g., Chick Embryo Chorioallantoic Membrane (CAM) Assay)
The anti-angiogenic properties of Methylstat (hydrate) have been evaluated in vivo using the chick embryo chorioallantoic membrane (CAM) assay. rsc.org This model is a well-established method for studying neovascularization and the effects of various compounds on blood vessel formation. thermofisher.comnih.gov In these studies, the CAM, a highly vascularized extraembryonic membrane, is exposed to the test compound to observe its effects on the existing capillary network. nih.gov
Research findings indicate that Methylstat (hydrate) demonstrates anti-angiogenic activity in the CAM model. rsc.orgmedchemexpress.com When applied to the developing CAM, Methylstat inhibited the formation of new capillaries. rsc.org A key observation from these studies was that the inhibition of capillary development occurred without any signs of thrombosis or hemorrhage, suggesting a specific inhibitory effect on angiogenesis rather than general vascular toxicity. rsc.org
The mechanism underlying this anti-angiogenic effect is believed to be linked to the activation of p53 expression. rsc.org The induction of p53 transcription by Methylstat leads to the activation of p21 and the inhibition of cyclinD1. rsc.org This cascade of events results in cell cycle arrest at the G0/G1 phase, which in turn leads to the inhibition of angiogenesis. rsc.org These findings in the CAM assay provide in vivo validation for the anti-angiogenic effects of Methylstat that have been observed in in vitro studies with Human Umbilical Vein Endothelial Cells (HUVECs). rsc.org
Table 1: Summary of Methylstat (hydrate) Effects in the Chick Embryo Chorioallantoic Membrane (CAM) Assay
| Model System | Key Findings | Reported Observations |
| Chick Embryo Chorioallantoic Membrane (CAM) | Inhibition of angiogenesis. rsc.org | Inhibited capillary formation during CAM development. rsc.org |
| No evidence of thrombosis or hemorrhage. rsc.org | The compound did not induce blood clots or bleeding in the existing vasculature. rsc.org | |
| Anti-angiogenic activity is linked to p53 activation. rsc.org | The mechanism involves the upregulation of the p53 pathway. rsc.org |
Structure Activity Relationship Sar and Derivative Studies of Methylstat Hydrate
Synthetic Strategies for Methylstat (B608995) (hydrate) and its Analogues
The synthesis of Methylstat and its analogues typically involves a multi-step process. A common strategy begins with a commercially available amine, which undergoes oxidation. nih.gov This is followed by acylation and subsequent deprotection steps to yield a key amine intermediate. nih.gov This intermediate is then subjected to reductive amination with an appropriate aldehyde to introduce the lysine-mimicking fragment. nih.gov Finally, esterification or hydrolysis yields Methylstat or its corresponding carboxylic acid. nih.gov
Variations of this core synthetic route allow for the introduction of different functional groups to create a library of analogues. For instance, different amines and aldehydes can be used to modify the linker and the substrate-mimicking portion of the molecule. acs.org This modular approach has been instrumental in exploring the structure-activity relationships of Methylstat. nih.govacs.org
A key design feature of Methylstat is its bivalent nature, combining a lysine-substrate-mimicking motif with a cofactor-mimicking motif. nih.govacs.org The lysine-mimicking portion was inspired by the structure of the histone deacetylase (HDAC) inhibitor MS-275. nih.gov The synthesis of various analogues has allowed for the systematic evaluation of the importance of different structural features, such as the positively charged ammonium (B1175870) ion in the substrate-mimicking fragment. nih.gov
Influence of Structural Modifications on Demethylase Inhibition
The inhibitory activity of Methylstat and its analogues is highly dependent on their chemical structure. The active form of the inhibitor is the carboxylic acid derivative, which is generated in cells from the Methylstat methyl ester prodrug. nih.govcaymanchem.com This active form is a bivalent inhibitor, designed to mimic both the histone substrate and the α-ketoglutarate (αKG) cofactor. nih.gov
Studies have shown that modifications to either the substrate-mimicking or the cofactor-mimicking portions of the molecule can significantly impact its potency and selectivity. The free carboxylic acid of Methylstat inhibits several JMJD family members, including JMJD2A, JMJD2C, and JMJD2E, with IC50 values in the low micromolar range. caymanchem.com
The table below summarizes the inhibitory activity of the free acid of Methylstat against various histone demethylases.
| Enzyme | IC50 (μM) |
| JMJD2A | ~4.3 |
| JMJD2C | ~3.4 |
| JMJD2E | ~5.9 |
| PHF8 | 10 |
| JMJD3 | 43 |
| Data sourced from Cayman Chemical. caymanchem.com |
Methylstat itself, being a prodrug, does not inhibit the enzymatic activities of JMJD2C, JMJD2A, LSD1, or HDACs at concentrations up to 50 μM. nih.gov However, its cellular activity is demonstrated by its ability to induce hypermethylation of histones at multiple sites in a concentration-dependent manner. caymanchem.commolbiolcell.org For example, in KYSE150 cells, the EC50 values for H3K4me3 and H3K9me3 are 10.3 μM and 8.6 μM, respectively. caymanchem.com
Development and Application of Fluorescent Analogues (e.g., for Fluorescence Polarization Assays)
To facilitate high-throughput screening and quantitative analysis of inhibitor binding, fluorescent analogues of Methylstat have been developed. nih.govacs.org One such analogue was synthesized by coupling a fluorescein (B123965) isothiocyanate to a derivative of Methylstat. nih.govnih.gov This fluorescent probe has proven to be a valuable tool in fluorescence polarization (FP) assays. nih.govnih.gov
FP assays measure the change in the polarization of fluorescent light when a small fluorescent molecule binds to a larger protein. acs.org The fluorescent Methylstat analogue selectively binds to JHDM1A with high affinity (Kd: 9.3 nM) and can be displaced by other known JHDM probes, confirming its utility in competitive binding assays. nih.gov
The development of this fluorescent probe has enabled the quantitative measurement of dissociation constants for various JHDM inhibitors and has helped to validate the bivalent, competitive inhibitory mechanism of Methylstat. nih.gov The table below shows the IC50 values of a fluorescent Methylstat analogue and its non-fluorescent precursor against several JHDMs.
| Compound | JMJD2A IC50 (μM) | JMJD3 IC50 (μM) | JHDM1A IC50 (μM) |
| Amine Precursor (7) | 2.4 | 7.3 | 0.42 |
| Fluorescent Analogue (3) | 23.5 | 9.5 | 0.90 |
| Data sourced from a study on the quantitative analysis of histone demethylase probes. nih.gov |
These fluorescent analogues provide a robust and miniaturized assay format suitable for screening large compound libraries to identify new histone demethylase inhibitors. nih.govacs.org
Exploration of Tagged Derivatives (e.g., Biotin (B1667282) Tagging)
To further explore the cellular targets and functions of Methylstat, tagged derivatives have been synthesized. acs.org Biotin-tagged probes, in particular, are widely used in chemical proteomics for target identification and affinity purification. nih.gov
A biotinylated derivative of a Methylstat-related compound was created to facilitate the enrichment of EZH2 in pull-down studies. acs.org The general strategy for creating such probes involves attaching a biotin tag to the molecule of interest, often via a chemical linker. nih.gov This allows for the capture of the probe and its binding partners using streptavidin-coated beads. frontiersin.org
The synthesis of biotin-tagged probes often involves the use of reagents like biotin-PEG NovaTag™ resin, which can be incorporated during solid-phase peptide synthesis. acs.org These tagged derivatives are crucial tools for identifying the proteins that interact with Methylstat and for elucidating its mechanism of action in a cellular context. nih.govfrontiersin.org
Comparative SAR Analysis with Other Histone Demethylase Inhibitors
The structure-activity relationship of Methylstat has been compared with other classes of histone demethylase inhibitors to understand the determinants of potency and selectivity. Many inhibitors of 2-oxoglutarate (2-OG) dependent enzymes, including the JmjC histone demethylases, are based on mimics of the 2-OG cofactor, such as N-oxalylglycine and 2,4-pyridinedicarboxylic acid (2,4-PDCA). nih.govescholarship.orgacs.org
Unlike these broad-spectrum inhibitors, Methylstat is a bifunctional inhibitor that was designed to simultaneously engage both the substrate and cofactor binding sites, a strategy intended to improve selectivity. nih.govnih.gov While compounds like 2,4-PDCA are potent, they often exhibit limited selectivity across the KDM subfamilies. escholarship.org
The development of inhibitors like JIB-04, another potent KDM inhibitor, has provided further points of comparison. escholarship.org While both Methylstat and JIB-04 target KDM4 enzymes, their distinct chemical scaffolds lead to different selectivity profiles and mechanisms of action. nih.govnih.gov For example, some hydrazide-based inhibitors, which also chelate the catalytic iron, have been developed and compared to hydroxamic acid derivatives like the active form of Methylstat. nih.gov
The table below provides a comparison of the inhibitory activities of Methylstat's active acid form and other KDM inhibitors against KDM4C.
| Inhibitor | KDM4C IC50 (μM) |
| Methylstat (acid form) | 3.4 |
| JIB-04 | 1.1 |
| QC6352 | 0.035 |
| Data compiled from multiple sources. caymanchem.comnih.govnih.govtandfonline.com |
This comparative analysis highlights the ongoing efforts to develop highly potent and selective KDM inhibitors by exploring diverse chemical scaffolds and inhibitory mechanisms. nih.govescholarship.org
Computational and Biophysical Approaches in Methylstat Hydrate Research
Molecular Docking Studies for Ligand-Target Binding Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This approach is fundamental in structure-based drug design for predicting the binding mode and affinity of a ligand, such as the active form of Methylstat (B608995), within the active site of its protein target. nih.govnih.gov
In the context of Methylstat research, molecular docking studies are employed to visualize and analyze how its active form, methylstat acid, interacts with the catalytic site of JmjC domain-containing histone demethylases (e.g., JMJD2A, JMJD2C). caymanchem.comresearchgate.net The process involves using the three-dimensional crystallographic structure of the target enzyme. nih.govescholarship.org The Methylstat molecule is then computationally placed into the enzyme's active site, and various conformations and orientations are sampled. Scoring functions are used to estimate the binding energy for each pose, with the lowest energy pose considered the most likely binding mode. nih.gov
These studies are crucial for identifying key atomic interactions, such as hydrogen bonds and hydrophobic interactions, between the inhibitor and specific amino acid residues in the enzyme's active site. nih.govescholarship.org For JHDM inhibitors, docking helps to understand how the molecule mimics the binding of the natural co-substrate, 2-oxoglutarate (2OG), and the histone substrate. researchgate.net By elucidating these binding patterns, molecular docking provides a rational basis for the observed inhibitory activity and guides the design of new derivatives with improved potency and selectivity. escholarship.org
Molecular Dynamics Simulations for Conformational Analysis and Interaction Dynamics
While molecular docking provides a static snapshot of the ligand-target complex, molecular dynamics (MD) simulations offer a dynamic view of the physical movements of atoms and molecules over time. researchgate.netmdpi.com MD simulations are powerful computational tools used to study the conformational flexibility of ligands and proteins, the stability of the ligand-protein complex, and the detailed dynamics of their interaction. arxiv.orgrsc.orgmdpi.com
For a flexible molecule like Methylstat, MD simulations can reveal its various conformations and how these might influence its ability to bind to the JHDM active site. When applied to the Methylstat-JMJD complex, simulations can assess the stability of the binding pose predicted by docking studies. mdpi.com By simulating the movements of the complex in a hydrated environment over nanoseconds or longer, researchers can observe how the inhibitor and protein adjust to each other, whether key interactions are maintained, and the role that water molecules play in mediating the binding. nih.govmdpi.com
The insights from MD simulations are critical for refining the understanding of the inhibition mechanism. They can highlight subtle conformational changes in the enzyme upon inhibitor binding and provide a more accurate estimation of the binding free energy, complementing the static picture from docking. researchgate.netmdpi.com This detailed understanding of interaction dynamics is invaluable for the rational design of next-generation inhibitors.
In Silico Approaches for Predicting Selectivity Profiles
A crucial attribute of a chemical probe or drug candidate is its selectivity: the ability to interact with its intended target while having minimal activity against other proteins, which could lead to off-target effects. In silico approaches are widely used to predict the selectivity profile of compounds like Methylstat. These methods typically involve computational screening of the compound against a panel of different proteins, including the primary targets and various related and unrelated enzymes.
The selectivity of Methylstat's active form, methylstat acid, has been characterized experimentally against several JmjC histone demethylases. caymanchem.com Computational methods aim to predict this profile by performing docking studies of the inhibitor against the three-dimensional structures of multiple enzymes. researchgate.net By comparing the predicted binding scores or energies across these different targets, researchers can generate a theoretical selectivity profile. This can help to identify potential off-targets and provide a molecular basis for the observed selectivity. For instance, subtle differences in the amino acid composition of the active sites between different JHDM family members can be exploited to design inhibitors that preferentially bind to a specific enzyme. researchgate.net
The experimentally determined inhibitory concentrations (IC₅₀ values) for methylstat acid showcase a distinct selectivity profile, which in silico models strive to replicate and explain.
Table 1: In Vitro Inhibitory Activity of Methylstat Acid Against JmjC Demethylases
| Enzyme | IC₅₀ (µM) |
|---|---|
| JMJD2A | ~4.3 |
| JMJD2C | ~3.4 |
| JMJD2E | ~5.9 |
| PHF8 | ~10 |
| JMJD3 | ~43 |
Data sourced from Cayman Chemical. caymanchem.com
This table is interactive. You can sort and filter the data.
Application of Fluorescence Polarization Assays for Binding Affinity Quantification
Fluorescence Polarization (FP) is a powerful biophysical technique used to quantify binding affinities between molecules in solution. nih.govbmglabtech.com The method is based on measuring the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner. moleculardevices.com A small, fluorescently labeled molecule (the tracer) tumbles rapidly in solution, resulting in low polarization of emitted light. When it binds to a large protein, its rotation slows significantly, leading to a higher polarization value. bmglabtech.com
FP assays have been instrumental in quantitatively characterizing the binding of Methylstat to its targets. nih.gov In a key study, a fluorescent analogue of Methylstat was synthesized and used as a tracer in an FP-based competition assay. nih.gov This setup allows for the precise measurement of the dissociation constant (Kᵢ) for non-fluorescent compounds, like methylstat acid, that compete with the fluorescent tracer for binding to the enzyme's active site. nih.govnih.gov
The study confirmed that methylstat acid acts as a bivalent competitive inhibitor of JHDMs and enabled the quantitative measurement of its binding affinity for JHDM1A. nih.gov The robustness of this FP assay makes it suitable for high-throughput screening to identify new inhibitors. nih.gov The research yielded specific binding affinity values for methylstat acid and other relevant molecules, validating Methylstat's mechanism of action. nih.gov
Table 2: Binding Affinities for JHDM1A Determined by Fluorescence Polarization Competition Assay
| Compound | Kᵢ (nM) |
|---|---|
| Methylstat acid (2) | 260 ± 50 |
| α-Ketoglutarate (αKG) | 1300 ± 200 |
| H3K36me2 (peptide substrate) | 1200 ± 100 |
This table presents the dissociation constants (Kᵢ) for methylstat acid and the native cofactor and substrate, determined via an FP competition assay using a fluorescent Methylstat analogue. Data sourced from Luo et al. (2011). nih.gov
This table is interactive. You can sort and filter the data.
Methylstat Hydrate in Preclinical Research for Therapeutic Strategies
Modulation of Disease-Related Epigenetic Landscapes
Epigenetic modifications, such as histone methylation, are crucial for regulating gene expression, and their dysregulation is a hallmark of many diseases, including cancer. nih.gov Methylstat's primary mechanism involves the inhibition of histone demethylases, enzymes that remove methyl groups from histones, thereby influencing chromatin structure and gene transcription. targetmol.com
Insights into Histone Demethylase Function in Pathophysiology
Methylstat (B608995) targets a range of JmjC domain-containing histone demethylases, which are 2-oxoglutarate and Fe(II)-dependent oxygenases. caymanchem.comresearchgate.net The active acid form of Methylstat has been shown to inhibit several members of the JMJD2/KDM4 subfamily, including JMJD2A, JMJD2C, and JMJD2E, as well as other demethylases like PHF8 and JMJD3. caymanchem.com By inhibiting these enzymes, Methylstat leads to the hypermethylation of histones at multiple sites, providing a powerful chemical probe to investigate the functional consequences of histone demethylase activity in disease states. caymanchem.com
For instance, the inhibition of these demethylases can alter the expression of critical genes involved in cellular processes. medchemexpress.com Research has demonstrated that by preventing the removal of methyl marks, particularly repressive marks, Methylstat can influence transcriptional programs that are aberrantly activated in pathological conditions. nih.gov This provides valuable insights into how the dynamic process of histone methylation and demethylation contributes to the pathophysiology of diseases like cancer. nih.gov
Impact on Cellular Phenotypes and Nuclear Morphology Abnormalities
The epigenetic alterations induced by Methylstat have tangible effects on cellular characteristics. Irregular nuclear shapes are a recognized feature of cancer cells and are often linked to alterations in chromatin structure. molbiolcell.org Preclinical studies have shown that Methylstat can influence nuclear morphology. nih.gov
Treatment with Methylstat leads to an increase in heterochromatin, the tightly packed form of DNA, which in turn increases the rigidity of the nucleus. nih.gov This increased stiffness can rescue nuclear morphology abnormalities, such as blebbing, which are observed in cells with defects in nuclear envelope proteins like lamins. nih.gov For example, in cellular models of Hutchinson-Gilford progeria syndrome (HGPS), a disease characterized by severe nuclear morphological defects due to a mutant form of lamin A, treatment with Methylstat was shown to increase heterochromatin and reduce nuclear blebbing. nih.gov This suggests that modulating chromatin state via histone demethylase inhibition is a viable strategy for correcting cellular phenotypes associated with abnormal nuclear architecture. molbiolcell.orgnih.gov
Mechanistic Sensitization to Other Therapeutic Modalities
A significant area of preclinical research involving Methylstat is its ability to enhance the efficacy of other cancer therapies, a concept known as chemosensitization. This is particularly relevant for overcoming drug resistance.
Synergistic Interactions with Other Agents (e.g., PARP Inhibitors) in Cancer Models
Poly(ADP-ribose) polymerase inhibitors (PARP inhibitors or PARPi) are a class of drugs effective against cancers with deficiencies in the homologous recombination (HR) DNA repair pathway, such as those with BRCA1/2 mutations. nih.gov However, many tumors are either inherently resistant or acquire resistance to PARPi. nih.gov
Recent research has identified Methylstat as a potent sensitizer (B1316253) to PARP inhibitors like olaparib. nih.gov In ovarian cancer models, Methylstat has demonstrated a synergistic interaction with olaparib, effectively re-sensitizing resistant cells to treatment. nih.govnih.gov This effect was observed irrespective of the cells' initial PARPi resistance status or their BRCA1 mutational background, highlighting its potential for broad application. nih.gov A CRISPR-Cas9 screen identified the histone demethylases JMJD1B and JMJD1C as key targets whose inhibition by Methylstat promotes PARPi sensitivity. nih.gov
| Cell Line | Description | Combination Index (CI) Value | Interpretation |
|---|---|---|---|
| A2780 | PARPi-sensitive | 0.71-0.81 | Synergistic nih.gov |
| PEO1 | BRCA2-mutant, PARPi-sensitive | Data indicates synergy | Synergistic researchgate.net |
| PEO4 | BRCA2-revertant, PARPi-resistant | Data indicates synergy | Synergistic researchgate.net |
| UWB1.289 | BRCA1-null, PARPi-sensitive | Data indicates synergy | Synergistic researchgate.net |
| UWB1.289+BRCA1 | BRCA1-restored, PARPi-resistant | Data indicates synergy | Synergistic researchgate.net |
Modulation of DNA Repair Mechanisms
The synergistic effect between Methylstat and PARP inhibitors is rooted in the modulation of DNA repair pathways. nih.gov The primary function of PARP1 is in the repair of single-strand DNA breaks. nih.gov Inhibiting PARP leads to the accumulation of these breaks, which, during DNA replication, can collapse replication forks and generate more complex and lethal double-strand breaks (DSBs). frontiersin.org In cells with faulty homologous recombination, these DSBs cannot be repaired efficiently, leading to cell death—a concept known as synthetic lethality. nih.govfrontiersin.org
Methylstat impairs the cell's ability to conduct DNA repair. nih.gov By inhibiting histone demethylases, Methylstat appears to hinder the efficient repair of DSBs. nih.gov Consequently, when combined with a PARP inhibitor that increases the formation of DSBs, Methylstat enhances the cytotoxic effect by preventing their subsequent repair. nih.gov This leads to an increased susceptibility of cancer cells to olaparib-induced DNA damage, providing a mechanistic basis for the observed synergy. nih.gov
Pharmacologically Induced Sensitization Phenomena (e.g., "BRCAness")
The term "BRCAness" describes a phenotype in tumor cells that, despite having a wild-type BRCA1 or BRCA2 gene, exhibit defects in the homologous recombination repair pathway, thus mimicking BRCA-mutant cells. nih.gov These tumors are often sensitive to PARP inhibitors. mdpi.com It is increasingly recognized that the BRCAness phenotype can be pharmacologically induced by various small molecules, thereby expanding the utility of PARP inhibitors to a broader range of cancers. nih.govmdpi.com
Epigenetic modulators, including histone demethylase inhibitors, can induce a BRCAness state. mdpi.comencyclopedia.pub By altering the epigenetic landscape, these agents can lead to the transcriptional repression of key HR pathway genes. mdpi.com The action of Methylstat aligns with this strategy. By inhibiting JMJD1B/C, Methylstat induces a state of homologous recombination deficiency. nih.gov This pharmacologically induced BRCAness makes cancer cells vulnerable to PARP inhibitors, even if they were previously proficient in HR repair. nih.gov This approach effectively creates a synthetic lethal vulnerability, turning a previously resistant tumor into a sensitive one. nih.gov
Broader Implications for Biological Processes
Methylstat (hydrate), a potent inhibitor of Jumonji C (JmjC) domain-containing histone demethylases, has emerged as a significant chemical probe for investigating the roles of histone methylation in a variety of fundamental biological processes. rsc.orgnih.gov Its ability to selectively inhibit these enzymes allows researchers to explore the downstream effects of altered histone methylation patterns on cellular functions. nih.gov This has profound implications for understanding embryonic development, cellular differentiation, germline maintenance, and the intricate regulation of gene expression. nih.govgoogleapis.com
Histone methylation is a critical epigenetic modification that influences chromatin structure and gene activity. nih.gov The dynamic addition and removal of methyl groups from histone proteins, regulated by histone methyltransferases and demethylases respectively, play a pivotal role in controlling which genes are turned on or off. nih.gov Methylstat's utility lies in its capacity to disrupt this balance, leading to hypermethylation of histones and subsequent changes in gene expression. caymanchem.com
Embryonic Development:
The precise regulation of gene expression is paramount during embryonic development, a complex process involving rapid cell division, differentiation, and morphogenesis. embryology.chlibretexts.org Histone methylation patterns are crucial epigenetic regulators in this context. mnhn.fr Studies using inhibitors like methylstat are instrumental in elucidating the specific roles of histone demethylases in these early life stages.
For instance, research on the Pacific oyster Crassostrea gigas demonstrated that in vivo treatment with methylstat induced hypermethylation of various histone H3 lysines, leading to developmental alterations. mnhn.fr This suggests that histone methylation dynamics are essential for normal embryonic and larval development in this species. mnhn.fr The study identified 376 genes that were differentially expressed following methylstat treatment, many of which are involved in processes critical for embryonic stages, such as cell differentiation and development. mnhn.fr This highlights the conserved and vital role of histone methylation in the embryonic development of diverse organisms. mnhn.fr
Differentiation:
Cellular differentiation, the process by which a less specialized cell becomes a more specialized cell type, is tightly controlled by changes in gene expression. libretexts.org Histone methylation is a key mechanism in this regulation. nih.gov Methylstat has been used to probe the role of histone demethylases in differentiation processes.
One study demonstrated that methylstat could prevent myogenesis (the formation of muscular tissue) in a concentration-dependent manner. nih.gov It achieved this by inhibiting the H3K27me3-demethylase UTX, which in turn prevented the expression of myogenic genes like Myog and Ckm. nih.gov This research underscores the importance of specific histone demethylase activity for the progression of cellular differentiation programs. nih.gov The dynamic control of histone methylation levels is thus essential for the proper execution of developmental and differentiation pathways. nih.gov
Germline Maintenance:
The integrity of the germline, the lineage of cells that give rise to gametes, is fundamental for sexual reproduction and the inheritance of genetic information. Histone demethylases have been implicated in germline development and meiosis. googleapis.com While direct studies on methylstat's effect on germline maintenance are emerging, its role as a JmjC inhibitor suggests it could be a valuable tool in this area of research. nih.govgoogleapis.com The maintenance of proper epigenetic landscapes, including histone methylation, is known to be critical for germ cell development. nih.gov
Gene Expression Regulation:
At the core of all these biological processes is the regulation of gene expression. nih.gov Methylstat's primary mechanism of action is through the modulation of histone methylation, a cornerstone of epigenetic gene regulation. nih.gov By inhibiting Jumonji C domain-containing histone demethylases, methylstat leads to an increase in histone methylation levels at specific lysine (B10760008) residues. caymanchem.com
For example, methylstat treatment has been shown to increase the methylation of H3K27, a repressive mark, leading to the suppression of target genes. medchemexpress.com In some contexts, it can also lead to the accumulation of activating marks, depending on the specific demethylase being inhibited. caymanchem.com Research has shown that methylstat can increase the expression of tumor suppressor proteins like p53 and p21 by elevating H3K27 methylation levels and p53 mRNA levels. medchemexpress.com This, in turn, can induce cell cycle arrest. medchemexpress.com These findings illustrate the direct link between methylstat-induced changes in histone methylation and the regulation of specific gene expression programs that govern cell fate and function. medchemexpress.com
The following table summarizes the key biological processes influenced by Methylstat (hydrate) and the observed effects in preclinical research:
| Biological Process | Organism/Cell Line | Key Findings |
| Embryonic Development | Crassostrea gigas (Pacific oyster) | Induced hypermethylation and developmental alterations. mnhn.fr |
| Differentiation | C2C12 cells (mouse myoblasts) | Prevented myotube formation by inhibiting H3K27me3-demethylase UTX. nih.gov |
| Gene Expression Regulation | HUVECs (Human Umbilical Vein Endothelial Cells) | Increased expression of p53 and p21, leading to cell cycle arrest. medchemexpress.com |
Advanced Methodologies and Future Research Directions
Integration of High-Throughput Screening Platforms for Novel Inhibitor Discovery
The discovery of novel and more selective inhibitors of histone demethylases is crucial for advancing our understanding of epigenetic regulation and for developing potential therapeutic agents. High-throughput screening (HTS) of large and diverse compound libraries has emerged as a powerful strategy for identifying new inhibitor scaffolds. plos.org HTS assays are often designed to be miniaturized and automated, allowing for the rapid testing of thousands to hundreds of thousands of compounds. plos.orgnih.gov
For histone demethylase inhibitor discovery, fluorescence-based assays are commonly employed in HTS campaigns. plos.org One such assay measures the production of formaldehyde (B43269), a byproduct of the demethylation reaction. This is often coupled to a secondary enzymatic reaction where formaldehyde dehydrogenase oxidizes formaldehyde, leading to the reduction of NAD+ to NADH, which can be detected by fluorescence. plos.org
Following an initial HTS campaign that identifies a number of "hits," a multi-step prioritization process is essential. This typically involves:
Cheminformatics: Analyzing the chemical structures of the hits to identify common scaffolds and filter out undesirable compounds. plos.org
Counterscreening: Testing the hits against related enzymes to assess their selectivity. plos.org
Orthogonal Assays: Confirming the inhibitory activity using a different detection method, such as mass spectrometry, to eliminate false positives. plos.org
A notable example of this approach led to the identification of 8-hydroxyquinolines as a novel class of inhibitors for the JMJD2 (KDM4) family of histone demethylases from a screen of approximately 236,000 compounds. plos.org The integration of virtual screening, which uses computational methods to predict which compounds are most likely to bind to a target, can further enhance the efficiency of HTS by enriching the screening library with promising candidates. nih.gov The promiscuous nature of drug-metabolizing enzymes and biased compound selection can lead to a higher hit rate in HTS for these targets compared to traditional biological targets. nih.gov
Table 1: High-Throughput Screening for Histone Demethylase Inhibitors
| Screening Phase | Methodology | Purpose | Example |
|---|---|---|---|
| Primary Screen | Fluorescence-based assay (e.g., formaldehyde detection) | Identify initial "hits" from a large compound library. | Screening of ~236,000 compounds against JMJD2 family. plos.org |
| Hit Prioritization | Cheminformatics, counterscreening, orthogonal assays (e.g., mass spectrometry) | Filter, confirm, and assess the selectivity of initial hits. | Identification of 8-hydroxyquinolines as JMJD2 inhibitors. plos.org |
| Virtual Screening | Computational modeling | Enrich screening library with compounds likely to be active. | Used to identify inhibitors for HTS based on known inhibitors and enzyme structures. nih.gov |
Application of Omics Technologies for Comprehensive Epigenetic Profiling
The advent of "omics" technologies has revolutionized the study of epigenetics, allowing for a global and comprehensive analysis of epigenetic modifications. These technologies, when applied to study the effects of compounds like Methylstat (B608995), can provide a wealth of information on their mechanism of action and their impact on cellular processes.
Epigenomics involves the genome-wide profiling of epigenetic marks, including DNA methylation and histone modifications. nih.gov Various methods have been developed for this purpose:
DNA Methylation Analysis: Techniques like bisulfite sequencing can determine the methylation status of cytosines at single-base resolution. frontlinegenomics.com Newer enzymatic methods, such as EM-seq, have been developed to overcome the DNA damage associated with bisulfite treatment. researchgate.net
Histone Modification Analysis: Chromatin immunoprecipitation followed by sequencing (ChIP-seq) is a widely used method to map the genome-wide distribution of specific histone modifications. frontlinegenomics.com
Transcriptomics , the study of the complete set of RNA transcripts, provides insights into how epigenetic changes induced by Methylstat affect gene expression. nih.govMulti-omics approaches that simultaneously measure multiple layers of molecular information (e.g., DNA methylation and the transcriptome) from the same sample are particularly powerful for understanding the complex interplay between different epigenetic modifications and gene regulation. nih.govresearchgate.net
Single-cell omics technologies have further advanced the field by enabling the profiling of epigenetic landscapes in individual cells, revealing cellular heterogeneity that is missed in bulk analyses. frontlinegenomics.com For instance, single-cell DNA methylome sequencing can uncover variations in epigenetic states within a population of cells. frontlinegenomics.com These advanced technologies are crucial for dissecting the intricate mechanisms by which Methylstat and other epigenetic modifiers exert their effects.
Development of Novel Research Tools and Chemical Probes Based on Methylstat (hydrate)
Methylstat (hydrate) itself serves as a valuable chemical probe for investigating the biological roles of Jumonji C (JmjC) domain-containing histone demethylases. medchemexpress.comnih.gov A good chemical probe is a well-characterized small molecule that potently and selectively modulates the activity of a target protein, making it a critical tool for target validation in both basic research and drug discovery. caymanchem.compromega.de The development of such probes often involves an iterative process of chemical synthesis and biological testing. mskcc.org
Building upon the Methylstat scaffold, researchers have developed more sophisticated tools for studying histone demethylases. These include:
Fluorescent Probes: By attaching a fluorescent tag to a Methylstat-based structure, researchers can create probes for use in fluorescence polarization binding assays, which can be used to study the binding affinity of inhibitors to their target enzymes. acs.org
Affinity Probes: These probes typically incorporate a reactive group (like a benzophenone (B1666685) for photo-cross-linking) and a tag for purification (like biotin). acs.org A peptidic affinity probe derived from Methylstat has been successfully used to purify KDM2A and enrich other H3K36-targeting JmjC histone demethylases from cell extracts. acs.orgacs.org This approach helps in identifying the protein interaction partners of these enzymes.
The development of a diverse "chemical toolbox" of probes with different properties and targeting various epigenetic proteins is essential for a comprehensive understanding of epigenetic signaling. mskcc.orgnih.gov These tools allow for the controlled manipulation of protein function in their native cellular environment. mskcc.org
Utilization of Integrated Experimental and Computational Methodologies for Advanced Studies
The integration of experimental and computational approaches provides a powerful synergy for advancing our understanding of enzyme function and inhibitor interactions. researchgate.net This is particularly relevant in the study of Methylstat and the design of new epigenetic modulators.
Computational modeling can be used to:
Predict Binding Modes: Molecular docking and molecular dynamics simulations can provide insights into how inhibitors like Methylstat bind to the active site of their target enzymes. researchgate.net
Guide Experimental Design: Computational studies can help in prioritizing compounds for synthesis and testing, thereby accelerating the discovery process. energy.gov For example, computational platforms like EnzyHTP can automate enzyme modeling in a high-throughput manner. acs.org
Understand Catalytic Mechanisms: Quantum chemistry and multiscale simulations can be employed to investigate the details of enzymatic reactions. acs.org
These computational predictions can then be validated and refined through experimental studies . For instance, X-ray crystallography can provide high-resolution structural information of the enzyme-inhibitor complex, confirming the binding mode predicted by computational models. plos.org Similarly, kinetic assays can experimentally determine the inhibitory potency of a compound, which can be correlated with computational predictions. acs.org
This integrated approach has been successfully applied in various fields, including the study of enzyme catalysis and the development of new materials. researchgate.netacs.orgresearchgate.net By combining the predictive power of computational methods with the empirical validation of experimental techniques, researchers can gain a deeper and more nuanced understanding of the molecular mechanisms underlying the activity of compounds like Methylstat.
Q & A
Q. What is the molecular mechanism of Methylstat as a histone demethylase inhibitor, and how does it induce histone hypermethylation in cellular models?
Methylstat inhibits histone demethylases, particularly targeting enzymes like JMJD2C, by competitively binding to their active sites. This prevents the removal of methyl groups from histones, leading to hypermethylation at specific lysine residues (e.g., H3K4me3 and H3K9me3). To validate this mechanism, researchers should:
- Perform chromatin immunoprecipitation (ChIP) to quantify histone methylation levels post-treatment .
- Use dose-response experiments (e.g., 5–30 µM Methylstat) to establish EC50 values for methylation changes, as demonstrated in KYSE150 and MCF-7 cell lines .
- Confirm target engagement via enzyme activity assays using recombinant demethylases and substrate analogs .
Q. How should researchers design experiments to assess Methylstat’s effects on cell cycle arrest and apoptosis in cancer models?
Experimental design should include:
- Cell viability assays (e.g., MTT or ATP-based assays) to determine GI50 values, noting Methylstat’s GI50 of 5.1 µM in KYSE150 cells .
- Flow cytometry to analyze cell cycle phases (e.g., G0/G1 arrest) and apoptosis markers (Annexin V/PI staining) .
- Western blotting to quantify p53 and p21 protein levels, which mediate cell cycle arrest .
- Negative controls using Methylstat’s free acid form, which lacks anti-proliferative activity at ≤100 µM .
Q. What are the standard protocols for handling and storing Methylstat hydrate to ensure experimental reproducibility?
- Solubility : Reconstitute in DMSO (≤0.1% final concentration) to avoid precipitation, as hydrates may exhibit altered solubility compared to anhydrous forms .
- Storage : Aliquot and store at –20°C in airtight containers to prevent hydration/dehydration cycles, which can affect stability .
- Quality control : Regularly verify purity via HPLC and monitor batch-to-batch variability .
Advanced Research Questions
Q. How can researchers resolve contradictions in Methylstat’s cell-specific efficacy, such as variability in EC50 values across different cancer models?
- Conduct comparative studies using isogenic cell lines to isolate genetic/epigenetic factors influencing sensitivity .
- Perform transcriptomic profiling (RNA-seq) to identify pathways correlated with resistance (e.g., upregulation of alternative demethylases) .
- Validate findings using primary patient-derived organoids to mirror clinical heterogeneity .
Q. What methodologies optimize Methylstat’s concentration and exposure time to balance efficacy and cytotoxicity in long-term epigenetic studies?
- Use time-course experiments (24–72 hrs) with staggered dosing to assess sustained hypermethylation versus off-target effects .
- Apply pharmacokinetic modeling to predict intracellular drug accumulation, adjusting for hydrate-specific dissolution kinetics .
- Combine with synergistic agents (e.g., HDAC inhibitors) to lower effective doses, as shown in nuclear lamina strain studies .
Q. How can Methylstat-induced epigenetic changes be integrated with transcriptomic or proteomic datasets to uncover downstream regulatory networks?
- Pair ChIP-seq (for histone methylation) with RNA-seq to link methylation sites to gene expression changes .
- Use weighted gene co-expression network analysis (WGCNA) to identify modules enriched for Methylstat-responsive genes .
- Validate findings with CRISPR/Cas9 knockouts of specific demethylases to confirm mechanistic dependencies .
Q. What experimental strategies address the hydrate form’s impact on Methylstat’s bioavailability in in vivo models?
- Compare hydrate vs. anhydrous formulations in pharmacokinetic studies, monitoring plasma half-life and tissue distribution .
- Use thermogravimetric analysis (TGA) to characterize hydrate stability under physiological conditions (e.g., 37°C, 95% humidity) .
- Optimize delivery vehicles (e.g., liposomes) to enhance hydrate solubility in aqueous environments .
Methodological Considerations
- Data Contradictions : Address variability by reporting cell culture conditions (e.g., media, passage number) and normalizing methylation levels to housekeeping histones .
- Replication : Follow guidelines from the Beilstein Journal of Organic Chemistry for experimental rigor, including triplicate runs and independent validation .
- Ethical Compliance : Restrict use to preclinical models, as Methylstat is not approved for clinical applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
